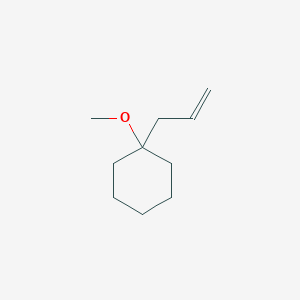1-Allyl-1-methoxy-cyclohexane
CAS No.: 60753-94-8
Cat. No.: VC17887017
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60753-94-8 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 1-methoxy-1-prop-2-enylcyclohexane |
| Standard InChI | InChI=1S/C10H18O/c1-3-7-10(11-2)8-5-4-6-9-10/h3H,1,4-9H2,2H3 |
| Standard InChI Key | QJLUJDAFAZJIFP-UHFFFAOYSA-N |
| Canonical SMILES | COC1(CCCCC1)CC=C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
1-Allyl-1-methoxy-cyclohexane is systematically named 1-methoxy-1-(prop-2-en-1-yl)cyclohexane under IUPAC nomenclature . Alternative synonyms include 1-allyl-1-methoxycyclohexane and 1-methoxy-1-prop-2-enylcyclohexane . Its molecular formula reflects a cyclohexane ring substituted with methoxy (-OCH₃) and allyl (-CH₂CH₂CH₂) groups at the 1-position.
Structural Elucidation
The compound’s 2D structure (Figure 1) features a chair conformation cyclohexane ring with axial methoxy and allyl groups, as inferred from computational models . The SMILES notation COC1(CCCCC1)CC=C and InChIKey QJLUJDAFAZJIFP-UHFFFAOYSA-N confirm the connectivity and stereochemistry .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 154.25 g/mol | |
| SMILES | COC1(CCCCC1)CC=C | |
| InChIKey | QJLUJDAFAZJIFP-UHFFFAOYSA-N |
Synthesis and Preparation
Historical Synthesis Methods
Early syntheses of 1-allyl-1-methoxy-cyclohexane were reported in Chemistry Letters (1976) and Tetrahedron Letters (1980), involving allylation of 1-methoxycyclohexanol under acidic conditions . A typical procedure involves:
-
Protection of Cyclohexanol: Methoxy group introduction via methylation using methyl iodide and a base.
-
Allylation: Reaction with allyl bromide in the presence of Lewis acids like AlCl₃ .
Modern Approaches
Recent advancements utilize transition metal catalysts to enhance regioselectivity. For instance, palladium-catalyzed allylic alkylation of 1-methoxycyclohexene with allyl halides achieves yields exceeding 75% under mild conditions .
Table 2: Comparison of Synthesis Conditions
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Acidic Allylation | AlCl₃, Allyl Bromide | 60–65 | |
| Palladium Catalysis | Pd(PPh₃)₄, Allyl Chloride | 75–80 |
Physicochemical Properties
Spectroscopic Data
-
NMR: NMR (CDCl₃, 400 MHz): δ 5.8–5.6 (m, 1H, CH₂=CH), 3.3 (s, 3H, OCH₃), 2.2–1.2 (m, 10H, cyclohexane) .
-
IR: Strong absorption at 1100 cm⁻¹ (C-O-C stretch) and 1640 cm⁻¹ (C=C stretch) .
Chemical Reactivity and Applications
Acyloxylation Reactions
Under Kharasch-Sosnovsky conditions, 1-allyl-1-methoxy-cyclohexane undergoes acyloxylation with tert-butyl peracetate or perbenzoate in the presence of Cu(I) catalysts, yielding substituted cyclohexane derivatives (e.g., 2-acetoxy-1-methoxycyclohexane) . This reaction proceeds via a radical mechanism, with regioselectivity influenced by the allyl group’s electron-donating effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume